molecular formula C16H15Cl2N3O2 B1664421 N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride CAS No. 170449-18-0

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride

Cat. No.: B1664421
CAS No.: 170449-18-0
M. Wt: 352.2 g/mol
InChI Key: WDJDYIUSDDVWKB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of AG 1478 Hydrochloride is the EGFR kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, activation, and intracellular signaling . It plays a crucial role in regulating cell proliferation, survival, differentiation, and migration .

Mode of Action

AG 1478 Hydrochloride acts as a competitive inhibitor with respect to ATP, blocking the activation of the EGFR kinase . By inhibiting EGFR, AG 1478 Hydrochloride prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by AG 1478 Hydrochloride affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .

Result of Action

By inhibiting EGFR, AG 1478 Hydrochloride can effectively block the proliferation of cells, such as the NCI-H2170 NSCLC cells . This makes it a potential therapeutic agent for diseases characterized by overactive EGFR signaling, including certain types of cancer .

Action Environment

The efficacy and stability of AG 1478 Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment could potentially interact with AG 1478 Hydrochloride, influencing its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AG 1478 hydrochloride involves the reaction of 3-chloroaniline with 6,7-dimethoxy-4-quinazolinone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of AG 1478 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

AG 1478 hydrochloride primarily undergoes substitution reactions due to the presence of the chloro and methoxy groups on the aromatic ring. These reactions can be facilitated by various reagents under controlled conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation and Reduction: While less common, AG 1478 hydrochloride can undergo oxidation and reduction reactions under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups replacing the chloro or methoxy groups .

Scientific Research Applications

AG 1478 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of epidermal growth factor receptor kinase.

    Biology: Employed in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer.

    Industry: Utilized in the development of new drugs targeting epidermal growth factor receptor kinase

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AG 1478 hydrochloride is unique due to its high selectivity and potency for epidermal growth factor receptor kinase. It has an IC50 value of 3 nanomolar for epidermal growth factor receptor, making it one of the most potent inhibitors available. This high selectivity reduces off-target effects, making it a valuable tool in scientific research .

Properties

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJDYIUSDDVWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent)
Record name Tyrphostin AG 1478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4057891
Record name Tyrphostin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170449-18-0, 153436-53-4
Record name 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170449-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin AG 1478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-1478 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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